Stannane, tetrachloro-, pentahydrate
Overview
Description
Stannic chloride pentahydrate is a white colored solid. It is soluble in water. It is toxic by ingestion, inhalation and skin absorption. It is used to make perfumes and dyes.
Mechanism of Action
Tin(IV) chloride pentahydrate, also known as stannane, tetrachloro-, pentahydrate or stannic chloride pentahydrate, is an inorganic compound of tin and chlorine with the formula SnCl4·5H2O . This compound is well-known for its role as a Lewis acid and its use as a precursor to other tin compounds .
Target of Action
It is known to interact with various organic and inorganic substances due to its property as a lewis acid . It’s also known to cause respiratory irritation .
Mode of Action
Tin(IV) chloride pentahydrate interacts with its targets by forming hydrates . The compound is known to form [SnCl4(H2O)2] molecules along with varying amounts of water of crystallization . It also reacts with tetraorganotin compounds in redistribution reactions .
Biochemical Pathways
It’s known that the compound can be used in the formation of a xerogel via a cyanogel, which has potential use in solid-state gas sensors .
Pharmacokinetics
It’s known that the compound is very soluble in water , which may influence its bioavailability.
Result of Action
It’s known that the compound can cause severe skin burns and eye damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tin(IV) chloride pentahydrate. For instance, the compound is very hygroscopic , meaning it readily absorbs moisture from the environment. This can influence its stability and reactivity.
Biological Activity
Stannane, tetrachloro-, pentahydrate, commonly known as tin(IV) chloride pentahydrate (SnCl₄·5H₂O), is a chemical compound with significant biological activity and applications in various fields. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is a white crystalline solid that is highly soluble in water. The compound consists of a central tin atom surrounded by four chlorine atoms in a tetrahedral arrangement, with five water molecules stabilizing the structure through hydrogen bonding. Its synthesis involves the reaction of tin metal with chlorine gas at elevated temperatures:
The compound exhibits Lewis acidic properties, making it a versatile reagent in various chemical reactions, particularly in organic synthesis and catalysis .
The biological activity of this compound is primarily attributed to its ability to release tin(IV) ions (Sn⁴⁺) upon dissolution in water. These ions can interact with biological molecules, potentially leading to various biochemical effects. The compound has been noted for its inhibition of certain enzymatic activities. For instance, it has been shown to slightly inhibit the catalytic activity of horse liver alcohol dehydrogenase (HLADH), which is significant for understanding its potential toxicological effects .
Toxicological Profile
This compound is classified as toxic due to its corrosive nature. It poses risks upon ingestion, inhalation, or skin contact, leading to burns and respiratory irritation. Its toxicity profile necessitates careful handling and appropriate safety measures in laboratory settings .
Enzymatic Inhibition Studies
A study investigating the impact of stannane on HLADH revealed that exposure to the compound resulted in a measurable decrease in enzymatic activity. This finding suggests that stannane may interfere with metabolic processes involving alcohol metabolism .
Study | Enzyme | Effect | Reference |
---|---|---|---|
Inhibition Study | Horse Liver Alcohol Dehydrogenase | Slight inhibition observed |
Applications in Synthesis and Catalysis
Stannane's role as a Lewis acid enables its use in various synthetic applications. It is commonly used as a catalyst in Friedel-Craft reactions and as a reactant for producing organotin compounds when treated with Grignard reagents. Its application extends to the production of indium tin oxide thin films for the semiconductor industry and as a mordant in fabric dyeing processes .
Properties
IUPAC Name |
tetrachlorostannane;pentahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.5H2O.Sn/h4*1H;5*1H2;/q;;;;;;;;;+4/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMOASUYFVRATF-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.Cl[Sn](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Sn.5H2O, Cl4H10O5Sn | |
Record name | STANNIC CHLORIDE, PENTAHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4538 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074413 | |
Record name | Stannane, tetrachloro-, pentahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Stannic chloride pentahydrate is a white colored solid. It is soluble in water. It is toxic by ingestion, inhalation and skin absorption. It is used to make perfumes and dyes., White or slightly yellow solid with a mild odor of hydrogen chloride; [Merck Index] | |
Record name | STANNIC CHLORIDE, PENTAHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4538 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Stannic chloride pentahydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19887 | |
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CAS No. |
10026-06-9 | |
Record name | STANNIC CHLORIDE, PENTAHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4538 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tin(IV) chloride, pentahydrate (1:4:5) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, tetrachloro-, pentahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Q1: What makes stannic chloride pentahydrate an effective catalyst?
A1: Stannic chloride pentahydrate exhibits Lewis acidity, meaning it can accept electron pairs. This property enables it to interact with reactants and facilitate the formation of intermediates, thus accelerating reaction rates. [, , ]
Q2: What types of reactions are commonly catalyzed by stannic chloride pentahydrate?
A2: Research highlights its effectiveness in catalyzing esterification reactions. For example, it has been successfully used in synthesizing dibutyl adipate [], n-butyl chloroacetate [], dibutyl maleate [], and various cinnamate esters []. It also demonstrates efficacy in acetalization reactions, such as the synthesis of benzaldehyde-1,2-propanediol acetal [] and cyclohexanone 1,2-propanediol ketal []. Additionally, it has been employed in dehydration reactions like the conversion of cyclohexanol to cyclohexene. []
Q3: Can you provide an example of a reaction mechanism where stannic chloride pentahydrate acts as a catalyst?
A3: In the synthesis of dibutyl adipate, stannic chloride pentahydrate interacts with the carboxylic acid group of adipic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by n-butanol. This interaction lowers the activation energy, leading to the formation of the ester product. []
Q4: In what solvents is stannic chloride pentahydrate typically soluble and used?
A5: Stannic chloride pentahydrate demonstrates solubility in various organic solvents, including cyclohexane, ethanol, and acetone. The choice of solvent can influence reaction yields and selectivity. [, , , , , ]
Q5: What is the molecular formula and weight of stannic chloride pentahydrate?
A5: Its molecular formula is SnCl4·5H2O, and its molecular weight is 350.6 g/mol.
Q6: Are there any spectroscopic techniques used to characterize stannic chloride pentahydrate?
A7: While the provided research primarily focuses on its catalytic applications, spectroscopic techniques like infrared spectroscopy (FT-IR) can be used to confirm the presence of specific functional groups and analyze the interaction between stannic chloride pentahydrate and ligands. []
Q7: Are there alternative catalysts to stannic chloride pentahydrate for the reactions mentioned?
A9: Yes, several alternative catalysts have been explored for these reactions, including p-toluene sulfonic acid, solid superacids, heteropoly acids, zeolites, and ionic liquids. The choice often depends on factors like cost, efficiency, reusability, and environmental impact. [, , , , , ]
Q8: What are the environmental concerns associated with stannic chloride pentahydrate, and are there strategies for mitigation?
A10: While the provided research does not directly address its environmental impact, stannic chloride pentahydrate, like many metal compounds, requires careful handling and disposal. Employing greener catalytic alternatives, optimizing reaction conditions to minimize waste, and developing efficient recycling methods are crucial steps towards mitigating any potential negative impact. []
Q9: Apart from catalysis, are there other applications of stannic chloride pentahydrate?
A11: Yes, stannic chloride pentahydrate has been utilized as a precursor for synthesizing tin oxide (SnO2) nanomaterials, which find applications in solar cells, gas sensors, and lithium-ion batteries. [, , ]
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